molecular formula C15H15N3 B2854935 6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine CAS No. 2108834-24-6

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine

Cat. No.: B2854935
CAS No.: 2108834-24-6
M. Wt: 237.306
InChI Key: NNHKBFADFHITIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The imidazo[1,2-a]pyridine core is a common structural motif in many pharmaceuticals, including drugs used to treat insomnia, anxiety, and various infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid. This reaction proceeds under mild conditions and often yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalyst-free reactions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in cancer research .

Properties

IUPAC Name

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHKBFADFHITIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.